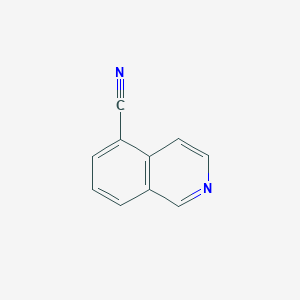

5-Cyanoisoquinoline

Description

The exact mass of the compound 5-Cyanoisoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Cyanoisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyanoisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJDHUCBVHTPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332697 | |

| Record name | 5-Cyanoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27655-41-0 | |

| Record name | 5-Isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Cyanoisoquinoline chemical properties and structure

An In-depth Technical Guide to 5-Cyanoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyanoisoquinoline, also known by its IUPAC name isoquinoline-5-carbonitrile, is a heterocyclic aromatic organic compound. It belongs to the benzopyridine family, which consists of a benzene ring fused to a pyridine ring. The isoquinoline core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activities. The presence of the cyano group at the 5-position significantly influences the electronic properties and reactivity of the isoquinoline ring system, making it a valuable building block in medicinal chemistry and materials science. Isoquinoline and its derivatives are utilized in the synthesis of dyes, insecticides, antifungals, and various pharmaceuticals.[1][2]

Chemical Structure and Properties

The chemical structure of 5-cyanoisoquinoline is characterized by the isoquinoline nucleus with a nitrile (-C≡N) group attached to the C5 position.

Structure:

-

IUPAC Name: Isoquinoline-5-carbonitrile

-

CAS Number: 27655-41-0

-

Molecular Formula: C₁₀H₆N₂

-

SMILES: N#Cc1cccc2cnccc12

Physical and Chemical Properties

Quantitative data for 5-cyanoisoquinoline is not extensively reported in publicly available literature. The data for the parent compound, isoquinoline, is provided for reference.

| Property | Value | Reference |

| Molecular Weight | 154.17 g/mol | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | (Isoquinoline) 5.14 | [1] |

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of 5-cyanoisoquinoline is expected to exhibit several characteristic absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band is anticipated in the region of 2220-2240 cm⁻¹. This is a highly characteristic absorption for a nitrile group.

-

C-H Aromatic Stretch: Bands are expected in the region of 3000-3100 cm⁻¹.

-

C=C and C=N Aromatic Ring Stretching: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the isoquinoline ring system.

-

C-H Aromatic Bending: Bands corresponding to out-of-plane bending are expected in the 700-900 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm). The electron-withdrawing nature of the cyano group will deshield the protons in its vicinity, causing their signals to appear at a higher chemical shift (downfield). The protons on the pyridine ring are generally more deshielded than those on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the cyano group is expected to have a chemical shift in the range of δ 115-125 ppm. The quaternary carbon to which the cyano group is attached will also be significantly affected. Aromatic carbons typically appear in the δ 120-150 ppm range.

Mass Spectrometry (MS)

In a mass spectrum of 5-cyanoisoquinoline, the molecular ion peak (M⁺) would be observed at an m/z of approximately 154.17. Common fragmentation patterns for isoquinoline derivatives involve the loss of HCN (m/z 27) or other small neutral molecules, leading to characteristic fragment ions.

Experimental Protocols: Synthesis of 5-Cyanoisoquinoline

A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction .[4] This two-step process involves the diazotization of an aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Proposed Synthesis of 5-Cyanoisoquinoline from 5-Aminoisoquinoline:

This protocol is adapted from general Sandmeyer reaction procedures.[5]

Part A: Diazotization of 5-Aminoisoquinoline

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminoisoquinoline in a solution of hydrochloric acid and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this solution dropwise to the cooled 5-aminoisoquinoline suspension while maintaining the temperature below 5 °C.

-

Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Cyanation (Sandmeyer Reaction)

-

Catalyst Preparation: In a separate beaker, dissolve copper(I) cyanide in a solution of sodium cyanide in water.

-

Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) will be observed. Maintain the temperature of the reaction mixture as per the established protocol for this specific substrate.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure the complete displacement of the diazonium group.

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain pure 5-cyanoisoquinoline.

-

Logical Workflow Diagram

Caption: Synthetic workflow for 5-cyanoisoquinoline via Sandmeyer reaction.

Biological and Pharmaceutical Relevance

The isoquinoline scaffold is a cornerstone in the development of therapeutic agents. Many natural and synthetic isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6] The introduction of a cyano group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. It can act as a hydrogen bond acceptor and can influence the metabolic stability and binding affinity of the compound to its biological target. While specific biological pathways involving 5-cyanoisoquinoline are not well-documented, its structural similarity to other bioactive isoquinolines suggests its potential as a lead compound or an intermediate in the synthesis of novel therapeutic agents. Further research into its biological effects could unveil its potential in drug discovery.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]

- 3. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Isoquinolinecarbonitrile | C10H6N2 | CID 5076808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis of 5-Cyanoisoquinoline from 5-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-cyanoisoquinoline from 5-aminoisoquinoline, a key transformation in the development of novel therapeutics and functional organic materials. The primary method detailed is the Sandmeyer reaction, a robust and widely utilized process for the conversion of aromatic amines into a variety of functional groups. This document offers detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the successful execution and understanding of this important chemical reaction.

Overview of the Synthesis

The conversion of 5-aminoisoquinoline to 5-cyanoisoquinoline is most effectively achieved through a two-step process:

-

Diazotization: The primary aromatic amine, 5-aminoisoquinoline, is converted to its corresponding diazonium salt. This is typically accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C).

-

Sandmeyer Cyanation: The resulting isoquinoline-5-diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates the displacement of the diazonium group with a cyanide group, yielding 5-cyanoisoquinoline and liberating nitrogen gas.

This synthetic route is favored for its reliability and the commercial availability of the starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product. Please note that while a specific yield for the direct conversion of 5-aminoisoquinoline to 5-cyanoisoquinoline is not widely reported in the literature, a yield of 75% has been reported for the analogous synthesis of 5-chloroisoquinoline, and a 92% yield has been noted for a similar cyanation reaction, suggesting that a high yield is achievable for this process.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Spectroscopic Data |

| 5-Aminoisoquinoline | C₉H₈N₂ | 144.17 | White to off-white solid | 128 | ¹H NMR, ¹³C NMR, IR, MS: Available in public databases such as PubChem.[1] |

| 5-Cyanoisoquinoline | C₁₀H₆N₂ | 154.17 | Not widely reported | Not widely reported | ¹H NMR, ¹³C NMR, IR, MS: Specific experimental data is not readily available in the public domain. |

Experimental Protocols

This section provides a detailed, two-part experimental protocol for the synthesis of 5-cyanoisoquinoline from 5-aminoisoquinoline. The protocol is an amalgamation of established procedures for the diazotization of 5-aminoisoquinoline and the Sandmeyer cyanation of aromatic amines.

Part A: Diazotization of 5-Aminoisoquinoline

This procedure is adapted from the synthesis of 5-chloroisoquinoline from 5-aminoisoquinoline.[2]

Materials:

-

5-Aminoisoquinoline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-aminoisoquinoline in deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid to the stirred suspension while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15 minutes to ensure the complete formation of the hydrochloride salt.

-

In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes. It is crucial to maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the isoquinoline-5-diazonium chloride.

Part B: Sandmeyer Cyanation

This procedure is adapted from a general method for the Sandmeyer cyanation of aromatic amines.

Materials:

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (Caution: Highly Toxic)

-

Deionized Water

-

The isoquinoline-5-diazonium chloride solution from Part A

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Beaker

-

Stirring apparatus

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Copper(I) Cyanide Solution: In a well-ventilated fume hood, prepare a solution of copper(I) cyanide. This can be done by dissolving copper(I) cyanide in a solution of sodium cyanide in water. The sodium cyanide helps to dissolve the otherwise sparingly soluble CuCN by forming the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻.

-

Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.

-

Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 2 hours.

-

To ensure the complete decomposition of the diazonium salt, gently heat the reaction mixture to 50-60 °C for 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 5-cyanoisoquinoline.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualizations

Signaling Pathway: The Sandmeyer Reaction Mechanism

The following diagram illustrates the key steps in the Sandmeyer reaction for the cyanation of an aryl diazonium salt. The reaction is believed to proceed through a radical mechanism.

Caption: A diagram of the proposed radical mechanism for the Sandmeyer cyanation reaction.

Experimental Workflow

This diagram outlines the major steps in the synthesis of 5-cyanoisoquinoline from 5-aminoisoquinoline.

Caption: A flowchart illustrating the experimental workflow for the synthesis of 5-cyanoisoquinoline.

References

Spectroscopic Profile of 5-Cyanoisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-cyanoisoquinoline, a significant heterocyclic nitrile of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

5-Cyanoisoquinoline is a derivative of isoquinoline, a structural motif found in numerous natural products and pharmacologically active compounds. The introduction of a cyano group at the 5-position significantly influences its electronic properties and potential as a building block in the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. Due to the limited availability of public experimental spectra for 5-cyanoisoquinoline, this guide presents predicted spectroscopic data generated from validated computational models, alongside generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-cyanoisoquinoline. These values were obtained using computational prediction tools and serve as a reliable reference for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 5-Cyanoisoquinoline (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.45 | d | 1.0 | H-1 |

| 8.70 | d | 6.0 | H-3 |

| 8.55 | d | 8.5 | H-8 |

| 8.20 | d | 7.5 | H-6 |

| 8.10 | d | 6.0 | H-4 |

| 7.85 | dd | 8.5, 7.5 | H-7 |

Table 2: Predicted ¹³C NMR Data for 5-Cyanoisoquinoline (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 153.0 | C-1 |

| 145.5 | C-3 |

| 136.0 | C-8a |

| 135.5 | C-8 |

| 131.0 | C-6 |

| 129.5 | C-4a |

| 128.0 | C-7 |

| 120.0 | C-4 |

| 117.0 | C-5 (CN) |

| 110.0 | C-5 |

Infrared (IR) Spectroscopy

The IR spectrum of 5-cyanoisoquinoline is characterized by the presence of a strong absorption band corresponding to the nitrile group, in addition to bands typical for the isoquinoline core.

Table 3: Predicted Significant IR Absorptions for 5-Cyanoisoquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2225 - 2245 | Strong, Sharp | C≡N stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 1580 - 1620 | Medium to Strong | Aromatic C=C stretch |

| 1450 - 1550 | Medium to Strong | Aromatic C=C stretch |

| 700 - 900 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of 5-cyanoisoquinoline will show a prominent molecular ion peak. The fragmentation pattern is influenced by the stability of the isoquinoline ring system.

Table 4: Predicted Mass Spectrometry Data for 5-Cyanoisoquinoline

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - HCN]⁺ |

| 101 | Moderate | [M - HCN - C₂H₂]⁺ |

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of 5-cyanoisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-cyanoisoquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid 5-cyanoisoquinoline sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 5-cyanoisoquinoline (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small, volatile molecules.

-

Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Introduction Method: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for separation and introduction.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 5-cyanoisoquinoline.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 5-cyanoisoquinoline. The provided predicted data and generalized protocols will aid researchers in the identification and further investigation of this important molecule.

The Diverse Biological Landscape of 5-Cyanoisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a cyano group at the 5-position of the isoquinoline ring system creates a unique pharmacophore with distinct electronic and steric properties, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of 5-cyanoisoquinoline derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this promising area.

Anticancer Activity of 5-Cyanoisoquinoline Derivatives

Derivatives of 5-cyanoisoquinoline have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and proliferation.

One notable area of investigation involves complex fused pyrrolo[2,1-a]isoquinoline systems bearing a cyano substituent. These compounds have demonstrated broad-spectrum antiproliferative activity. For instance, certain derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1]

Quantitative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) values for a representative cyano-substituted pyrrolo[2,1-a]isoquinoline derivative against a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 0.295 |

| HL-60(TB) | Leukemia | 0.287 |

| K-562 | Leukemia | 0.349 |

| MOLT-4 | Leukemia | 0.245 |

| RPMI-8226 | Leukemia | 0.321 |

| SR | Leukemia | 0.198 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung Cancer | 3.49 |

| EKVX | Non-Small Cell Lung Cancer | 0.264 |

| HOP-62 | Non-Small Cell Lung Cancer | 0.344 |

| HOP-92 | Non-Small Cell Lung Cancer | 0.313 |

| NCI-H226 | Non-Small Cell Lung Cancer | 0.328 |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.329 |

| NCI-H322M | Non-Small Cell Lung Cancer | 0.291 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.356 |

| NCI-H522 | Non-Small Cell Lung Cancer | 0.334 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | 0.299 |

| HCC-2998 | Colon Cancer | 0.335 |

| HCT-116 | Colon Cancer | 0.301 |

| HCT-15 | Colon Cancer | 0.197 |

| HT29 | Colon Cancer | 0.311 |

| KM12 | Colon Cancer | 0.308 |

| SW-620 | Colon Cancer | 0.288 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 0.368 |

| SF-295 | CNS Cancer | 0.351 |

| SF-539 | CNS Cancer | 0.331 |

| SNB-19 | CNS Cancer | 0.341 |

| SNB-75 | CNS Cancer | 0.278 |

| U251 | CNS Cancer | 0.365 |

| Melanoma | ||

| LOX IMVI | Melanoma | 0.298 |

| MALME-3M | Melanoma | 0.308 |

| M14 | Melanoma | 0.319 |

| SK-MEL-2 | Melanoma | 0.312 |

| SK-MEL-28 | Melanoma | 0.346 |

| SK-MEL-5 | Melanoma | 0.291 |

| UACC-257 | Melanoma | 0.303 |

| UACC-62 | Melanoma | 0.307 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | 0.301 |

| OVCAR-3 | Ovarian Cancer | 0.339 |

| OVCAR-4 | Ovarian Cancer | 0.321 |

| OVCAR-5 | Ovarian Cancer | 0.327 |

| OVCAR-8 | Ovarian Cancer | 0.311 |

| SK-OV-3 | Ovarian Cancer | 0.345 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | 0.321 |

| A498 | Renal Cancer | 0.355 |

| ACHN | Renal Cancer | 0.358 |

| CAKI-1 | Renal Cancer | 0.361 |

| RXF 393 | Renal Cancer | 0.288 |

| SN12C | Renal Cancer | 0.333 |

| TK-10 | Renal Cancer | 0.348 |

| UO-31 | Renal Cancer | 0.318 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | 0.333 |

| DU-145 | Prostate Cancer | 0.319 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 0.366 |

| MDA-MB-231/ATCC | Breast Cancer | 0.331 |

| HS 578T | Breast Cancer | 0.328 |

| BT-549 | Breast Cancer | 0.298 |

| T-47D | Breast Cancer | 0.354 |

| MDA-MB-468 | Breast Cancer | 0.349 |

Data for compound 9a from a study on cyano-substituted pyrrolo[2,1-a]isoquinoline derivatives.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines a common method for assessing the in vitro anticancer activity of compounds by measuring cell density.

1. Cell Plating:

-

Grow cancer cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.

2. Compound Incubation:

-

After 24 hours, add the 5-cyanoisoquinoline derivative at various concentrations to the wells.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Cell Fixation and Staining:

-

Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Wash the plates five times with deionized water.

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

-

Remove the unbound dye by washing five times with 1% acetic acid.

4. Measurement:

-

Air-dry the plates.

-

Solubilize the bound stain with 10 mM trizma base.

-

Measure the absorbance at 515 nm using a plate reader.

5. Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental workflow for the Sulforhodamine B (SRB) assay.

Enzyme Inhibition by 5-Cyanoisoquinoline Derivatives

The 5-cyanoisoquinoline scaffold has proven to be a valuable template for the design of potent and selective enzyme inhibitors, particularly targeting kinases and poly(ADP-ribose) polymerases (PARPs), which are crucial in cancer and inflammatory diseases.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. Inhibition of PARP, particularly PARP-1, is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While 5-aminoisoquinoline is a known PARP-1 inhibitor, the introduction of a cyano group can modulate this activity.

Kinase Inhibition

Protein kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Isoquinoline derivatives have been extensively explored as kinase inhibitors. The 5-cyano substitution can influence the binding affinity and selectivity of these compounds for various kinases.

Quantitative Enzyme Inhibition Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative isoquinoline derivatives against PARP and kinase enzymes.

| Compound Type | Target Enzyme | IC50 (nM) |

| 5-Benzamidoisoquinolin-1-one | PARP-1 | 380 |

| PARP-2 | 41 | |

| Isoquinoline Sulfonamide (H-7) | Protein Kinase A | 300 |

| Protein Kinase C | 6000 | |

| Isoquinoline Sulfonamide (H-8) | Protein Kinase A | 1200 |

| Protein Kinase G | 480 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

1. Reagent Preparation:

-

Prepare a stock solution of the 5-cyanoisoquinoline derivative in DMSO.

-

Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare a solution of the specific kinase, its substrate peptide, and ATP in the kinase buffer.

2. Kinase Reaction:

-

In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

3. ADP Detection:

-

Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

-

Add a second reagent that converts the ADP generated by the kinase reaction into ATP.

-

Add a luciferase/luciferin reagent to generate a luminescent signal proportional to the amount of ADP produced.

4. Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for an in vitro luminescence-based kinase inhibition assay.

Anti-inflammatory Activity of 5-Cyanoisoquinoline Derivatives

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The 5-cyanoisoquinoline scaffold has been investigated for its potential to modulate inflammatory pathways, primarily through the inhibition of key signaling molecules.

The anti-inflammatory effects of isoquinoline derivatives are often mediated by the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway can therefore lead to a broad-spectrum anti-inflammatory effect.

Signaling Pathways in Inflammation

The following diagram illustrates the NF-κB signaling pathway, a common target for anti-inflammatory isoquinoline derivatives.

The NF-κB signaling pathway and a potential point of inhibition by 5-cyanoisoquinoline derivatives.

Quantitative Anti-inflammatory Activity Data

While specific IC50 values for 5-cyanoisoquinoline derivatives in anti-inflammatory assays are not widely published, related isoquinoline compounds have demonstrated potent inhibition of pro-inflammatory mediators. For example, certain isoquinoline-1-carboxamides have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol is used to quantify the production of nitrite, a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.

1. Cell Culture and Stimulation:

-

Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the 5-cyanoisoquinoline derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

2. Griess Reagent Preparation:

-

Prepare Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Prepare Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Griess Reagent A and B immediately before use.

3. Assay Procedure:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of the mixed Griess reagent.

-

Incubate at room temperature for 10 minutes, protected from light.

4. Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples and determine the percent inhibition of NO production by the test compound.

Conclusion and Future Directions

The 5-cyanoisoquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research highlights their potential as potent anticancer, anti-inflammatory, and enzyme-inhibiting compounds. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this intriguing class of molecules.

Future research should focus on the synthesis and biological evaluation of a wider range of 5-cyanoisoquinoline derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation. The continued investigation of 5-cyanoisoquinoline derivatives holds significant promise for the discovery of new and effective treatments for a variety of human diseases.

References

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of over 2,500 naturally occurring alkaloids.[1] This privileged structure, consisting of a benzene ring fused to a pyridine ring, has been a focal point of chemical and medical research for over a century.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, including analgesics, antimicrobials, and anticancer agents.[2][3][4] This technical guide provides a comprehensive overview of the discovery and history of isoquinoline alkaloids, details key experimental protocols for their synthesis and isolation, presents quantitative data for comparative analysis, and visualizes their complex signaling pathways.

Discovery and Historical Milestones

The journey of isoquinoline alkaloids began with the isolation of the parent compound and the subsequent discovery of its naturally occurring, biologically active derivatives.

1.1. The Isolation of Isoquinoline

The history of isoquinoline is intrinsically linked to the study of coal tar, a complex mixture of organic compounds. In 1885, S. Hoogewerf and W.A. van Dorp at the University of Leiden successfully isolated a novel nitrogen-containing basic compound from this mixture.[1][5] They named it "isoquinoline" due to its isomeric relationship with the previously discovered quinoline.[1] Their isolation method relied on the fractional crystallization of the acid sulfate salt from the basic fraction of coal tar.[1][5]

A significant advancement in the isolation process was made in 1914 by Weissgerber, who developed a more efficient method based on the differential basicity of quinoline and isoquinoline, allowing for selective extraction.[5]

1.2. The Dawn of Isoquinoline Alkaloids: Morphine

While the parent heterocycle was a product of 19th-century industrial chemistry, the story of isoquinoline alkaloids starts much earlier. In 1806, Friedrich Sertürner's isolation of morphine from the opium poppy (Papaver somniferum) marked the first-ever isolation of an alkaloid.[2] This seminal discovery opened the door to the scientific investigation of plant-derived medicinal compounds.[2] The complex structure of morphine, however, would not be fully elucidated and synthesized until the 1950s, a testament to the stereochemical complexity of many benzylisoquinoline alkaloids.[2]

1.3. Elucidation of the Isoquinoline Structure

Early chemical studies established the molecular formula of isoquinoline as C₉H₇N.[1] The structural puzzle was solved through oxidative degradation studies. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded two identifiable products: phthalic acid and 3,4-pyridinedicarboxylic acid (cinchomeronic acid), confirming the fusion of a benzene and a pyridine ring.[1]

Quantitative Data

The following tables summarize key quantitative data for representative isoquinoline alkaloids and their synthesis.

Table 1: Physicochemical Properties of Selected Isoquinoline Alkaloids

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Isoquinoline | C₉H₇N | 129.16 | 26-28 | 5.14 |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | 8.21 |

| Codeine | C₁₈H₂₁NO₃ | 299.36 | 154-156 | 8.17 |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | 6.4 |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 (chloride) | - |

| Sanguinarine | C₂₀H₁₄NO₄⁺ | 332.33 | 277-280 (chloride) | - |

Table 2: Representative Yields of Key Isoquinoline Syntheses

| Synthesis Method | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |

| Bischler-Napieralski | N-(2-Phenylethyl)acetamide | 1-Methyl-3,4-dihydroisoquinoline | POCl₃ | ~70-90% | (Representative) |

| Pictet-Spengler | Tryptamine and Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | H⁺ | ~80-95% | (Representative) |

| Pomeranz–Fritsch | Benzaldehyde and Aminoacetoaldehyde diethyl acetal | Isoquinoline | H₂SO₄ | ~50-60% | (Representative) |

Experimental Protocols

Detailed methodologies for the synthesis and isolation of isoquinoline alkaloids are crucial for their study and application.

3.1. Synthesis of 3,4-Dihydroisoquinolines via the Bischler-Napieralski Reaction

This reaction is a fundamental method for constructing the dihydroisoquinoline core.

Materials:

-

β-Phenylethylamide derivative

-

Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., P₂O₅)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the β-phenylethylamide in the anhydrous solvent.

-

Slowly add the dehydrating agent (e.g., POCl₃, typically 1.5-2.0 equivalents) to the solution. The addition may be exothermic and should be done with caution.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to ice-water.

-

Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

-

Purify the product by column chromatography or recrystallization as needed.

3.2. Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

This reaction is particularly important for the synthesis of tetrahydroisoquinolines and is a key step in the biosynthesis of many alkaloids.

Materials:

-

β-Arylethylamine (e.g., tryptamine, dopamine)

-

Aldehyde or ketone

-

Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

-

Solvent (e.g., dichloromethane, water, 1,1,1,3,3,3-hexafluoro-2-propanol)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Organic solvent for extraction

-

Standard laboratory glassware

Procedure:

-

Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask.

-

Add the aldehyde or ketone (typically 1.0-1.2 equivalents) to the solution.

-

Add the acid catalyst (catalytic amount to several equivalents, depending on the substrate and conditions).

-

Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude tetrahydroisoquinoline.

-

Purify the product via column chromatography or recrystallization.

3.3. Isolation of Berberine from Berberis Species

Berberine is a prominent isoquinoline alkaloid with a long history of medicinal use.

Materials:

-

Dried and powdered plant material (e.g., roots of Berberis vulgaris)

-

Methanol or ethanol

-

Hydrochloric acid (1%)

-

Ammonium hydroxide solution

-

Chloroform

-

Silica gel for column chromatography

-

Eluting solvents (e.g., chloroform-methanol mixtures)

-

Standard laboratory glassware for extraction and chromatography

Procedure:

-

Macerate the powdered plant material in methanol or ethanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate the solvent under reduced pressure to obtain a crude extract.

-

Dissolve the crude extract in 1% hydrochloric acid and filter to remove insoluble materials.

-

Alkalinize the acidic solution with ammonium hydroxide to a pH of approximately 8-9, which will precipitate the tertiary alkaloids.

-

Extract the aqueous solution with chloroform multiple times.

-

Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.

-

Prepare a silica gel column and load the crude alkaloid fraction.

-

Elute the column with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the methanol concentration.

-

Collect the fractions and monitor by TLC. Fractions containing pure berberine (visible as a yellow spot) are combined.

-

Evaporate the solvent from the combined fractions to obtain purified berberine.

Signaling Pathways and Biological Activities

Isoquinoline alkaloids exert their diverse pharmacological effects by modulating various cellular signaling pathways.

4.1. Berberine's Anticancer Signaling Pathways

Berberine has been shown to possess significant anticancer properties by targeting multiple signaling cascades involved in cell proliferation, apoptosis, and inflammation.[1][2][3][5][6]

Caption: Berberine's multi-target anticancer activity.

4.2. Morphine's Neuronal Signaling Pathway

Morphine's potent analgesic effects are mediated through its interaction with opioid receptors in the central nervous system, leading to the inhibition of pain signaling.[4]

Caption: Morphine's mechanism of analgesia.

Conclusion

From their initial discovery in the complex matrix of coal tar and the historic isolation of morphine, isoquinoline alkaloids have become a vast and vital class of natural products. Their rich history is paralleled by their diverse and potent biological activities, which are now being understood at a molecular level through the elucidation of their interactions with key signaling pathways. The synthetic methodologies developed over the past century have not only enabled the confirmation of their structures but also provided the tools for the creation of novel derivatives with enhanced therapeutic properties. This guide serves as a foundational resource for researchers, providing a historical context, practical experimental protocols, and an overview of the biological significance of this remarkable class of compounds, thereby fostering further innovation in the field of drug discovery and development.

References

- 1. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of oncogenic signaling pathways by berberine for treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density Distribution in the 5-Cyanoisoquinoline Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution within the 5-cyanoisoquinoline ring, a crucial scaffold in medicinal chemistry. Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes theoretical principles and computational methodologies to offer a detailed perspective on the electronic characteristics of 5-cyanoisoquinoline.

Introduction to 5-Cyanoisoquinoline

5-Cyanoisoquinoline is a derivative of isoquinoline, an aromatic heterocyclic organic compound. The introduction of a cyano (-CN) group at the 5-position significantly perturbs the electron density of the parent isoquinoline ring system. The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This withdrawal of electron density, both through inductive (sigma-bond) and resonance (pi-bond) effects, profoundly influences the molecule's chemical properties.

The key electronic features to consider are:

-

Polarization: The electron-withdrawing cyano group creates a significant dipole moment in the molecule.

-

Reactivity: The altered electron density dictates the susceptibility of different positions on the ring to electrophilic and nucleophilic attack.

-

Intermolecular Interactions: The electron-rich and electron-deficient regions govern how the molecule interacts with biological targets such as proteins and enzymes.

Theoretical and Computational Methodologies

The electron density distribution in 5-cyanoisoquinoline is primarily investigated through computational quantum chemical methods.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules.[1] By approximating the exchange-correlation functional, DFT calculations can provide accurate descriptions of electron density, electrostatic potential, and molecular orbitals. For a molecule like 5-cyanoisoquinoline, a common approach involves geometry optimization followed by population analysis using a functional like B3LYP with a basis set such as 6-31G*.

Experimental Workflow for Computational Analysis:

References

An In-depth Technical Guide to the Therapeutic Potential of 5-Cyanoisoquinoline Analogs, Focusing on the Well-Characterized PARP Inhibitor 5-Aminoisoquinoline

A Note to the Reader: Initial research for this technical guide on the therapeutic applications of 5-Cyanoisoquinoline revealed a significant scarcity of publicly available scientific literature detailing its specific biological activities, mechanisms of action, and quantitative therapeutic data. The compound is noted in chemical literature primarily as a synthetic intermediate. For instance, it has been described in the synthesis of certain HIV protease inhibitors and as a precursor to other molecules like 6-methoxyl-5-Cyanoisoquinoline, an intermediate for the natural alkaloid Yohimbine.

Given the limited direct biological data on 5-Cyanoisoquinoline, and to provide a comprehensive and data-rich resource as requested, this guide will focus on the closely related and extensively studied analog, 5-Aminoisoquinoline (5-AIQ) . 5-AIQ is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, and its therapeutic potential has been investigated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The insights from 5-AIQ can provide a valuable framework for understanding the potential therapeutic avenues for other 5-substituted isoquinolines.

Introduction to 5-Aminoisoquinoline (5-AIQ)

5-Aminoisoquinoline (5-AIQ) is a water-soluble and potent inhibitor of the nuclear enzyme Poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a key enzyme in the cellular response to DNA damage, playing a crucial role in DNA repair, genomic stability, and cell death.[2] Overactivation of PARP-1 in pathological conditions can lead to depletion of cellular energy stores (NAD+ and ATP), triggering cell death and promoting inflammation.[3] Consequently, the inhibition of PARP-1 by compounds like 5-AIQ has emerged as a promising therapeutic strategy for various diseases.[3]

This guide provides a technical overview of the therapeutic applications of 5-AIQ, its mechanism of action, quantitative data from key studies, and relevant experimental protocols.

Therapeutic Applications of 5-Aminoisoquinoline

The primary therapeutic value of 5-AIQ stems from its potent PARP-1 inhibition. This mechanism has implications for several disease areas:

-

Oncology: PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[2] While specific clinical data for 5-AIQ in oncology is less extensive than for clinically approved PARP inhibitors, its potent enzymatic inhibition makes it a valuable research tool and a potential scaffold for novel anticancer agents.[3] Isoquinoline alkaloids, as a class, are known to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[4]

-

Neuroprotection: Isoquinoline alkaloids have demonstrated neuroprotective effects by mitigating nerve injury through anti-inflammatory actions, reduction of oxidative stress, and regulation of autophagy.[5][6] 5-AIQ, through its PARP-1 inhibition, has been suggested as a potential therapeutic for neurodegenerative conditions like Parkinson's disease and multiple sclerosis.[3]

-

Inflammatory Diseases: PARP-1 activation is a key step in the inflammatory cascade. 5-AIQ has shown beneficial effects in experimental models of lung injury, arthritis, and asthma by reducing the expression of adhesion molecules and subsequent neutrophil recruitment.[1][3] It also exhibits immunomodulatory properties.[3]

Mechanism of Action: PARP-1 Inhibition

The primary mechanism of action for 5-AIQ is the inhibition of PARP-1. This process is central to its therapeutic effects.

-

DNA Damage Response: In the presence of DNA single-strand breaks, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.

-

Enzyme Inhibition: 5-AIQ acts as a competitive inhibitor of PARP-1, binding to the enzyme's active site and preventing the synthesis of PAR chains.[2] This inhibition disrupts the DNA repair process.

-

Synthetic Lethality in Cancer: In cancer cells with defective homologous recombination repair (e.g., due to BRCA mutations), the inhibition of PARP-1-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These cells are unable to repair these more complex lesions, leading to genomic instability and cell death.[2][7]

-

Anti-inflammatory Effects: By inhibiting PARP-1, 5-AIQ prevents the depletion of NAD+ and ATP that occurs during excessive PARP-1 activation in inflammatory conditions. This preserves cellular energy and reduces the upregulation of pro-inflammatory pathways.[3]

Below is a diagram illustrating the central role of PARP-1 in the DNA damage response and the inhibitory action of 5-AIQ.

Quantitative Data

The following table summarizes key quantitative data for isoquinoline derivatives from the cited literature. Note the prevalence of data for compounds other than 5-Cyanoisoquinoline, highlighting the need for further research on this specific molecule.

| Compound | Assay/Model | Target | Result Type | Value | Reference |

| 5-Aminoisoquinoline (5-AIQ) | In silico ADME prediction | Bioavailability | Score | 0.55 | [3] |

| In vitro metabolic stability | Human liver microsomes | Half-life | 14.5 min | [1] | |

| IQ3b (isoquinoline derivative) | In vitro platelet aggregation | Phosphodiesterase | IC50 | 11 +/- 5 µM | [8] |

| In vitro calcium elevation | Calcium channels | IC50 | 9 +/- 4 µM | [8] | |

| AQ11 (quinoline derivative) | In vitro platelet aggregation | Phosphodiesterase | IC50 | 43 +/- 8 µM | [8] |

| In vitro calcium elevation | Calcium channels | IC50 | 32 +/- 6 µM | [8] | |

| Compound 7e (tetrahydroisoquinoline) | Anticancer activity (A549 cells) | CDK2 | IC50 | 0.155 µM | |

| Compound 8d (tetrahydroisoquinoline) | Anticancer activity (MCF7 cells) | DHFR | IC50 | 0.170 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols relevant to the study of isoquinoline derivatives.

Synthesis of 5-Substituted Isoquinolines

The synthesis of 5-cyanoisoquinoline can be achieved from 5-aminoisoquinoline via a Sandmeyer reaction. A similar protocol is used for the synthesis of 5-chloroisoquinoline.

Protocol Summary (adapted from the synthesis of 5-chloroisoquinoline):

-

Diazotization: 5-Aminoisoquinoline is suspended in water and cooled to 0-5°C. Concentrated hydrochloric acid is added to form the hydrochloride salt. A cold solution of sodium nitrite is then added dropwise to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to a stirred solution of copper(I) cyanide (for 5-cyanoisoquinoline) or copper(I) chloride (for 5-chloroisoquinoline) in concentrated hydrochloric acid.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

In Vitro Genotoxicity Assays

To assess the safety profile of a compound, genotoxicity assays are performed. 5-AIQ has been shown to be non-genotoxic in a battery of tests.

Protocol Summary (based on OECD guidelines):

-

Bacterial Reverse Mutation Test (Ames Test): Various strains of Salmonella typhimurium are exposed to the test compound at different concentrations, with and without metabolic activation (S9 mix). The number of revertant colonies is counted to assess mutagenicity.

-

In Vitro Chromosomal Aberration Test: Human lymphocytes are cultured and treated with the test compound. Cells are arrested in metaphase, harvested, and chromosomes are analyzed for structural aberrations.

-

In Vivo Bone Marrow Micronucleus Test: Mice are administered the test compound. Bone marrow is harvested, and polychromatic erythrocytes are analyzed for the presence of micronuclei, an indicator of chromosomal damage.

In Vitro Anticancer Activity Assay

The antiproliferative activity of novel compounds is a primary screening method in cancer research.

Protocol Summary (general protocol):

-

Cell Culture: Human cancer cell lines are maintained in appropriate culture media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound and a vehicle control.

-

Incubation: The plates are incubated for a period, typically 48 to 72 hours.

-

Viability Assessment: A cell viability reagent (e.g., MTT, Sulforhodamine B) is added, and after a further incubation, the absorbance is read using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

Conclusion and Future Directions

While the therapeutic potential of 5-Cyanoisoquinoline remains largely unexplored, its structural analog, 5-Aminoisoquinoline, serves as a powerful example of how the isoquinoline scaffold can be leveraged for therapeutic benefit, primarily through the potent inhibition of PARP-1. The established anti-cancer, neuroprotective, and anti-inflammatory properties of 5-AIQ and other isoquinoline derivatives provide a strong rationale for the investigation of 5-Cyanoisoquinoline and its derivatives.

Future research should focus on the synthesis and biological evaluation of 5-Cyanoisoquinoline to determine its specific molecular targets and therapeutic potential. Key areas of investigation should include its activity as a PARP inhibitor, its cytotoxic effects on cancer cell lines, and its potential neuroprotective and anti-inflammatory properties. The detailed protocols and established signaling pathways outlined in this guide for related compounds provide a clear roadmap for such future investigations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Aminoisoquinoline (1532-84-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. ISOQUINOLINE-5-CARBOXYLIC ACID CAS#: 27810-64-6 [amp.chemicalbook.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5484926A - HIV protease inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Cyano Group at the 5-Position of Isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the cyano group located at the 5-position of the isoquinoline scaffold. The presence of the electron-withdrawing cyano group significantly influences the chemical behavior of the isoquinoline ring system, offering a versatile handle for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. This document details key reactions, including nucleophilic and electrophilic transformations, reductions, and cycloadditions, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Electronic Influence of the 5-Cyano Group

The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. When positioned at the C5 position of the isoquinoline ring, it exerts a strong inductive (-I) and resonance (-M) effect, which deactivates the benzene ring towards electrophilic substitution and activates the pyridine ring towards nucleophilic attack. This electronic modulation is a key determinant of the reactivity of 5-cyanoisoquinoline.

Reactions at the Cyano Group

The cyano group itself is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities.

Hydrolysis

The hydrolysis of the cyano group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions.

-

Acid-Catalyzed Hydrolysis to Carboxylic Acid: Treatment of 5-cyanoisoquinoline with a strong acid, such as concentrated hydrochloric acid, under reflux conditions leads to the formation of isoquinoline-5-carboxylic acid.

-

Base-Catalyzed Hydrolysis to Amide: Partial hydrolysis to the corresponding amide, isoquinoline-5-carboxamide, can be achieved under milder basic conditions.

Table 1: Hydrolysis of 5-Cyanoisoquinoline

| Product | Reagents and Conditions | Yield (%) | Reference |

| Isoquinoline-5-carboxylic acid | Concentrated HCl, reflux | ~50-60% | [1] |

| Isoquinoline-5-carboxamide | H₂O₂, K₂CO₃, DMSO, 60 °C | Good |

Reduction

The cyano group can be reduced to either an aminomethyl group or a formyl group, providing valuable synthetic intermediates.

-

Reduction to an Aminomethyl Group: Catalytic hydrogenation over a noble metal catalyst, such as palladium on carbon, or reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄), affords 5-(aminomethyl)isoquinoline.[2]

-

Reduction to a Formyl Group: Partial reduction to the aldehyde, 5-formylisoquinoline, can be accomplished using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Reduction of 5-Cyanoisoquinoline

| Product | Reagents and Conditions | Yield (%) | Reference |

| 5-(Aminomethyl)isoquinoline | LiAlH₄, THF, reflux | High | [3] |

| 5-Formylisoquinoline | DIBAL-H, Toluene, -78 °C to rt | Moderate |

Addition of Grignard Reagents

The addition of Grignard reagents to the cyano group, followed by acidic workup, leads to the formation of ketones. This reaction provides a powerful method for the carbon-carbon bond formation at the 5-position. For example, the reaction of 5-cyanoisoquinoline with phenylmagnesium bromide yields 5-benzoylisoquinoline.

Table 3: Grignard Reaction with 5-Cyanoisoquinoline

| Product | Reagents and Conditions | Yield (%) | Reference(s) |

| 5-Benzoylisoquinoline | 1. Phenylmagnesium bromide, THF, rt2. H₃O⁺ workup | Moderate | [4][5] |

Reactions on the Isoquinoline Ring

The electron-withdrawing nature of the 5-cyano group influences the reactivity of both the benzene and pyridine rings of the isoquinoline nucleus.

Nucleophilic Aromatic Substitution

The deactivation of the benzene ring by the cyano group makes nucleophilic aromatic substitution (SNAr) on this ring challenging. However, the pyridine ring is activated towards nucleophilic attack, particularly at the C1 position.

Cycloaddition Reactions

The isoquinoline ring system can participate in cycloaddition reactions. For instance, in the context of a Diels-Alder reaction, the electron-deficient nature of the isoquinoline ring, further enhanced by the 5-cyano group, suggests it could act as a dienophile.[3][6] The reaction of 5-cyanoisoquinoline with an electron-rich diene, such as cyclopentadiene, would be expected to yield a cycloadduct, with the stereochemistry favoring the endo product due to secondary orbital interactions.[7][8][9]

Role in Drug Development and Signaling Pathways

Isoquinoline derivatives are prevalent in medicinal chemistry, and the introduction of a cyano group can significantly impact their biological activity. Notably, isoquinoline-based compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][10][11][12] The cyano group can act as a key pharmacophore, participating in hydrogen bonding or other interactions within the active site of the target protein.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention by a 5-cyanoisoquinoline-based inhibitor.

Caption: PI3K/Akt/mTOR signaling pathway with inhibitor.

Experimental Protocols

This section provides detailed methodologies for key reactions involving 5-cyanoisoquinoline.

Synthesis of Isoquinoline-5-carboxylic Acid (Acid-Catalyzed Hydrolysis)

Materials:

-

5-Cyanoisoquinoline

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate (saturated solution)

-

Diethyl Ether

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 5-cyanoisoquinoline (1.0 eq) in concentrated hydrochloric acid (10 volumes).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 5-(Aminomethyl)isoquinoline (LiAlH₄ Reduction)

Materials:

-

5-Cyanoisoquinoline

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 5-cyanoisoquinoline (1.0 eq) in anhydrous THF dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel.

Experimental Workflows

Workflow for the Synthesis and Purification of Isoquinoline-5-carboxylic Acid

Caption: Synthesis of Isoquinoline-5-carboxylic Acid.

Workflow for the Synthesis of a 5-Cyanoisoquinoline Derivative as a PI3K Inhibitor

Caption: Synthesis and Evaluation of a PI3K Inhibitor.

References

- 1. US9340511B2 - Process for making isoquinoline compounds - Google Patents [patents.google.com]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents | Bentham Science [benthamscience.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. longdom.org [longdom.org]

- 9. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility and Stability of 5-Cyanoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Cyanoisoquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific compound, this document outlines standardized methodologies for determining its solubility in common solvents and assessing its stability under various stress conditions. The included data tables are representative examples to guide researchers in their experimental design and data presentation. Furthermore, this guide details experimental protocols and provides visual workflows to facilitate the systematic evaluation of 5-Cyanoisoquinoline's physicochemical properties, which are critical for its handling, formulation, and the development of robust manufacturing processes.

Introduction

5-Cyanoisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in various biologically active molecules, making it a crucial building block for the synthesis of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and manufacturing. This guide serves as a foundational resource for scientists and researchers, offering detailed protocols and data presentation formats to characterize the physicochemical properties of 5-Cyanoisoquinoline.

Solubility Profile of 5-Cyanoisoquinoline

The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical parameter that influences its purification, formulation, and bioavailability. The following section provides a general protocol for determining the solubility of 5-Cyanoisoquinoline and presents a template for data reporting.

Experimental Protocol: Equilibrium Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the concentration of a saturated solution of 5-Cyanoisoquinoline in a specific solvent at a controlled temperature.

Materials:

-

5-Cyanoisoquinoline (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Toluene, Ethyl Acetate)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-